PD 130908
Übersicht
Beschreibung
PD 130908 is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a propanamine group, a bromoethyl substituent, and a nitro group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of PD 130908 involves several steps:
Starting Materials: The synthesis typically begins with the preparation of 1H-imidazole-1-propanamine.
Bromination: The propanamine group is then reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromoethyl group.
Nitration: The resulting compound is subjected to nitration using a nitrating agent, such as nitric acid, to introduce the nitro group.
Formation of Monohydrobromide Salt: Finally, the compound is treated with hydrobromic acid to form the monohydrobromide salt.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
PD 130908 undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The imidazole ring can be oxidized under certain conditions to form imidazole N-oxides.
Common reagents and conditions used in these reactions include:
- Nucleophiles (e.g., amines, thiols, alcohols)
- Reducing agents (e.g., hydrogen gas, metal hydrides)
- Oxidizing agents (e.g., peroxides, oxygen)
Major products formed from these reactions include substituted imidazole derivatives, amino derivatives, and imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
PD 130908 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of PD 130908 involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
PD 130908 can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanol: Lacks the bromoethyl and nitro groups, making it less reactive in substitution and redox reactions.
1H-Imidazole-1-propanamine: Lacks the bromoethyl and nitro groups, making it less versatile in chemical reactions.
1H-Imidazole-1-propanamine, N-(2-chloroethyl)-2-nitro-: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
131505-02-7 |
---|---|
Molekularformel |
C8H14Br2N4O2 |
Molekulargewicht |
358.03 g/mol |
IUPAC-Name |
N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H |
InChI-Schlüssel |
SZKHTAVHHLGWQG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Aussehen |
Solid powder |
Key on ui other cas no. |
131505-02-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-130908; PD130908; PD 130908 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.